molecular formula C19H18BrNO5S B3623900 dimethyl 2-({[(2-bromobenzyl)thio]acetyl}amino)terephthalate

dimethyl 2-({[(2-bromobenzyl)thio]acetyl}amino)terephthalate

Cat. No.: B3623900
M. Wt: 452.3 g/mol
InChI Key: IMYMMJAHPHFFNY-UHFFFAOYSA-N
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Description

Dimethyl 2-({[(2-bromobenzyl)thio]acetyl}amino)terephthalate is a complex organic compound that features a bromobenzyl group attached to a thioacetylated amino group on a terephthalate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-({[(2-bromobenzyl)thio]acetyl}amino)terephthalate typically involves multiple steps. One common method includes the reaction of dimethyl terephthalate with 2-bromobenzyl thiol in the presence of a base to form the thioether linkage. This is followed by acetylation of the amino group using acetic anhydride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-({[(2-bromobenzyl)thio]acetyl}amino)terephthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2-({[(2-bromobenzyl)thio]acetyl}amino)terephthalate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which dimethyl 2-({[(2-bromobenzyl)thio]acetyl}amino)terephthalate exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The thioether and bromobenzyl groups can form covalent bonds with specific amino acid residues in proteins, leading to modulation of their activity. This interaction can trigger various cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate: Similar structure but with the bromine atom at the 4-position instead of the 2-position.

    Dimethyl 2-({[(2-chlorobenzyl)thio]acetyl}amino)terephthalate: Similar structure but with a chlorine atom instead of bromine.

    Dimethyl 2-({[(2-bromobenzyl)thio]acetyl}amino)isophthalate: Similar structure but with an isophthalate backbone instead of terephthalate.

Uniqueness

Dimethyl 2-({[(2-bromobenzyl)thio]acetyl}amino)terephthalate is unique due to the specific positioning of the bromobenzyl group and the thioether linkage, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

dimethyl 2-[[2-[(2-bromophenyl)methylsulfanyl]acetyl]amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO5S/c1-25-18(23)12-7-8-14(19(24)26-2)16(9-12)21-17(22)11-27-10-13-5-3-4-6-15(13)20/h3-9H,10-11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYMMJAHPHFFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CSCC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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